4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide
Description
The compound 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide is a multifunctional benzamide derivative featuring:
- A benzamide core substituted at the 4-position with an N-methylsulfamoyl group.
- A 2-methylbenzo[d]thiazol-5-yl group attached to the amide nitrogen.
- A furan-2-ylmethyl moiety as part of the sulfamoyl substituent.
Properties
IUPAC Name |
4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S2/c1-14-22-19-12-16(7-10-20(19)29-14)23-21(25)15-5-8-18(9-6-15)30(26,27)24(2)13-17-4-3-11-28-17/h3-12H,13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXMSTYZARRHMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Implications
Synthetic Pathways : The target compound’s synthesis likely parallels methods for analogous benzamides (e.g., coupling of activated carboxylic acids with amines) , but the furan and sulfamoyl groups may require protective strategies to avoid side reactions.
Spectroscopic Signatures : Expected IR bands include:
- C=O stretch (~1660–1680 cm⁻¹, benzamide).
- S=O stretch (~1150–1250 cm⁻¹, sulfamoyl) .
- Absence of S-H vibration (~2500–2600 cm⁻¹) confirms sulfamoyl over thiol tautomers .
The furan may confer improved bioavailability due to increased lipophilicity compared to polar heterocycles like pyridine .
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